1-(1-Adamantyl)-1,2,4-triazole-3,5-diamine
Description
1-(1-Adamantyl)-1,2,4-triazole-3,5-diamine is a compound that combines the unique structural features of adamantane and triazole Adamantane is a polycyclic hydrocarbon known for its stability and rigidity, while triazole is a five-membered ring containing three nitrogen atoms
Properties
IUPAC Name |
1-(1-adamantyl)-1,2,4-triazole-3,5-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N5/c13-10-15-11(14)17(16-10)12-4-7-1-8(5-12)3-9(2-7)6-12/h7-9H,1-6H2,(H4,13,14,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQKYJIDUNLVCNH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)N4C(=NC(=N4)N)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-Adamantyl)-1,2,4-triazole-3,5-diamine typically involves the reaction of 1-adamantylamine with triazole derivatives under controlled conditions. One common method includes the use of a catalyst to facilitate the formation of the triazole ring. The reaction is usually carried out in an organic solvent such as tetrahydrofuran or dimethylformamide at elevated temperatures .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions: 1-(1-Adamantyl)-1,2,4-triazole-3,5-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous conditions to prevent hydrolysis.
Major Products Formed:
Scientific Research Applications
1-(1-Adamantyl)-1,2,4-triazole-3,5-diamine has been extensively studied for its applications in:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its antiviral, antibacterial, and anticancer properties. The compound’s ability to interact with specific molecular targets makes it a candidate for drug development.
Mechanism of Action
The mechanism by which 1-(1-Adamantyl)-1,2,4-triazole-3,5-diamine exerts its effects involves its interaction with specific molecular targets. The adamantyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. The triazole ring can interact with various enzymes and receptors, inhibiting their activity or altering their function. These interactions can lead to the modulation of biological pathways, resulting in therapeutic effects .
Comparison with Similar Compounds
1-(1-Adamantyl)-1,2,4-triazole: Similar in structure but lacks the diamine functionality.
1-Adamantylamine: Contains the adamantyl group but does not have the triazole ring.
1,2,4-Triazole-3,5-diamine: Contains the triazole and diamine functionalities but lacks the adamantyl group.
Uniqueness: 1-(1-Adamantyl)-1,2,4-triazole-3,5-diamine is unique due to the combination of the adamantyl group and the triazole ring, which imparts both stability and reactivity. This combination allows for a wide range of chemical modifications and applications, making it a versatile compound in scientific research and industrial applications .
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